molecular formula C20H15FN2O3S B2493804 N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-2-fluorobenzamide CAS No. 921797-80-0

N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-2-fluorobenzamide

Cat. No. B2493804
CAS RN: 921797-80-0
M. Wt: 382.41
InChI Key: WUKMJCLOMDKYKP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves multi-step chemical processes, including the formation of key intermediates such as benzofuran and thiazole derivatives, followed by coupling reactions to introduce the fluorobenzamide moiety. For example, compounds with similar structures have been synthesized through methods involving Claisen rearrangement, cyclization, and further functional group transformations to achieve the desired complex scaffolds (Luo Xian, 2011).

Molecular Structure Analysis

X-ray diffraction studies are crucial for elucidating the molecular structure of compounds like N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-2-fluorobenzamide. These analyses reveal the crystal system, space group, bond lengths, and angles, providing insights into the compound's three-dimensional conformation and its potential for interactions with biological targets or other chemical entities (Pei Huang et al., 2020).

Chemical Reactions and Properties

The reactivity of this compound can be influenced by its functional groups. For instance, the presence of a fluorobenzamide group can affect its susceptibility to nucleophilic attack or its ability to act as an electrophile in various chemical reactions. Studies on similar compounds have explored their reactivity in the context of forming new bonds or undergoing transformations under different chemical conditions (A. Saeed et al., 2010).

Physical Properties Analysis

The physical properties of such compounds, including melting points, solubility, and crystalline form, are critical for understanding their behavior in different environments and applications. These properties can be assessed through techniques such as thermal gravimetric analysis (TGA) and differential thermal analysis (DTA), which provide data on the compound's stability and phase transitions (C. Raveendiran & P. Prabukanthan, 2021).

Scientific Research Applications

PET Imaging and Neuroreceptor Analysis

N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-2-fluorobenzamide derivatives have been utilized in the synthesis of novel radioligands for positron emission tomography (PET) imaging. These ligands are effective in imaging metabotropic glutamate receptor type 1 (mGluR1) in rodent brains, indicating their potential in neuroreceptor analysis and neuroscience research (Fujinaga et al., 2012).

Anticancer Research

Isoxazole derivatives of 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine, a compound structurally similar to this compound, have shown potential in anticancer research. These compounds exhibit cytotoxicity against various cancer cell lines and have been explored for their ability to regulate cell cycle and apoptosis via p53 activation, indicating their role in developing potential cancer therapies (Kumbhare et al., 2014).

Antimicrobial Applications

Derivatives of this compound have been investigated for their antimicrobial properties. Studies have shown that these compounds are effective against various bacterial and fungal strains, highlighting their potential in developing new antimicrobial agents (Desai et al., 2013).

Cancer Cell Line Studies

Research on Co(II) complexes of related compounds demonstrated significant in vitro cytotoxicity in human breast cancer cell lines. These findings suggest potential applications in cancer treatment and the development of novel anticancer agents (Vellaiswamy & Ramaswamy, 2017).

Pharmacokinetics and Drug Metabolism

Studies on similar compounds have explored the human metabolites of specific inhibitors, providing insights into their renal and hepatic excretion. This research is crucial in understanding the pharmacokinetics and metabolism of related drugs, which can inform the development of safer and more effective medications (Umehara et al., 2009).

Future Directions

Future research could involve synthesizing this compound and testing its biological activity. Given the biological activity of similar compounds, it could potentially have useful antimicrobial properties .

Mechanism of Action

Target of Action

Benzofuran compounds, a key structural component of this compound, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may interact with a variety of cellular targets, potentially including enzymes, receptors, and other proteins involved in these pathways.

Mode of Action

Benzofuran derivatives have been found to exhibit a wide range of biological activities, suggesting that they may interact with their targets in a variety of ways . For example, some benzofuran derivatives have been shown to inhibit the growth of cancer cells , suggesting that they may interact with targets involved in cell proliferation and survival.

Biochemical Pathways

Given the broad range of biological activities exhibited by benzofuran derivatives , it is likely that this compound affects multiple pathways. These could potentially include pathways involved in cell proliferation, apoptosis, oxidative stress, and viral replication, among others.

Result of Action

Given the biological activities exhibited by benzofuran derivatives , it is likely that this compound has a range of effects at the molecular and cellular level. These could potentially include inhibition of cell proliferation, induction of apoptosis, reduction of oxidative stress, and inhibition of viral replication, among others.

Biochemical Analysis

properties

IUPAC Name

N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15FN2O3S/c1-2-25-16-9-5-6-12-10-17(26-18(12)16)15-11-27-20(22-15)23-19(24)13-7-3-4-8-14(13)21/h3-11H,2H2,1H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUKMJCLOMDKYKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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